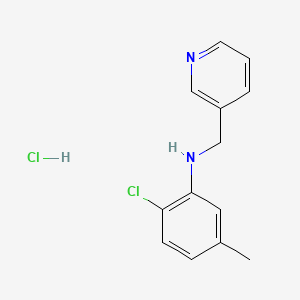

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

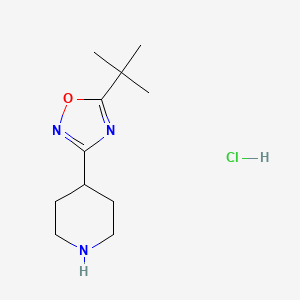

“2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C13H14Cl2N2. It has a molecular weight of 269.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline ring through a methyl group. The pyridine ring is substituted with a chlorine atom and a methyl group, while the aniline ring is substituted with a chlorine atom .Applications De Recherche Scientifique

Fluorescent Zn(II) Sensors

The compound has been utilized in the synthesis and characterization of fluorescent Zn(II) sensors. These sensors contain an aniline-based ligand functionalized with a pyridyl-amine-pyrrole group and have shown promising applications in biological imaging, exhibiting enhanced selectivity and fluorescence turn-on response to Zn(II) (Nolan et al., 2006).

Anion–π and Lone Pair–π Interactions

Research involving 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline derivatives has explored their ability to facilitate anion–π and lone pair–π interactions in copper coordination compounds. This property is significant in the development of supramolecular networks and non-covalent bonding systems (Costa et al., 2010).

Catalytic Transfer Hydrogenation

The compound has been integral in synthesizing new compounds for catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This application is significant in chemical synthesis and pharmaceutical manufacturing processes (Thangavel et al., 2017).

Polymerization Catalyst

In the field of polymer chemistry, derivatives of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have been used in synthesizing palladium(II) complexes that act as catalysts for the polymerization of methyl methacrylate, indicating its utility in materials science (Kim et al., 2014).

Antifungal Activity

Studies on novel pyrimidine derivatives containing 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have revealed significant antifungal activities against certain pathogens, marking its potential in developing new antifungal agents (Wang et al., 2018).

Luminescent Materials

The compound has been used in the synthesis of highly luminescent platinum complexes, which have applications in organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).

Propriétés

IUPAC Name |

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h2-8,16H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVQICNOBQRWSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2463082.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2463087.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)

![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)

![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)

![[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol](/img/structure/B2463098.png)

![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)